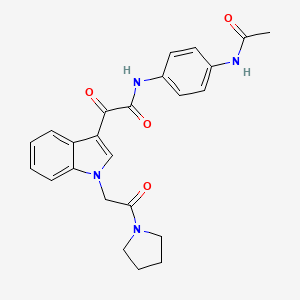

N-(4-acetamidophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

This compound features a multi-substituted indole core linked to a 4-acetamidophenyl group via a 2-oxoacetamide bridge. The indole nitrogen is further functionalized with a 2-oxoethyl-pyrrolidin-1-yl moiety. The pyrrolidine ring may enhance solubility and bioavailability compared to bulkier substituents, while the acetamide groups could influence hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-16(29)25-17-8-10-18(11-9-17)26-24(32)23(31)20-14-28(21-7-3-2-6-19(20)21)15-22(30)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,25,29)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNKIFRCFYWPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements that suggest various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article reviews the available literature on the biological activity of this compound, providing insights into its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O4, with a molecular weight of approximately 446.5 g/mol. The structure features an indole ring, a pyrrolidine moiety, and acetamide functionalities, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It could interact with various cellular receptors, modulating signal transduction pathways that influence inflammation and cancer progression.

- Antioxidant Activity : The presence of carbonyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have reported the anticancer properties of compounds structurally related to this compound. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth in vivo.

For example, a study on indole derivatives indicated that modifications at the indole position could enhance cytotoxicity against breast and colon cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins.

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors for enzymes like ribonucleotide reductase (RR), which is crucial for DNA synthesis in rapidly dividing cells. This property is particularly relevant for developing anticancer therapeutics.

Case Studies and Experimental Findings

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions that include:

- Formation of the Indole Ring : Utilizing cyclization reactions involving appropriate precursors.

- Pyrrolidine Attachment : Achieved through nucleophilic substitution methods.

- Acetamide Functionalization : Involves acylation reactions to introduce the acetamido group.

This compound serves as a valuable scaffold for further medicinal chemistry research aimed at synthesizing new derivatives with enhanced biological activity.

Comparison with Similar Compounds

Structural Analogues with Indole/Indoline Cores

2-Oxoindoline Derivatives ()

Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18) share the 2-oxoindoline core but differ in substituents. Key distinctions:

- Target Compound : Features a pyrrolidine-ethyl chain and 4-acetamidophenyl group.

- Compound 2 : Phenethyl substituent may increase lipophilicity but reduce metabolic stability compared to pyrrolidine.

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ()

- Structural Difference : Fluorobenzyl substituent replaces the 4-acetamidophenyl group.

- Impact : Fluorine’s electronegativity may improve membrane permeability, while the benzyl group could alter steric interactions in target binding .

Heterocyclic Modifications

Morpholin-3-yl Acetamide Derivatives ()

Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide replace pyrrolidine with a morpholine ring.

- The 4-isopropylphenyl group introduces steric hindrance, possibly reducing binding affinity compared to the target’s 4-acetamidophenyl .

Pyridazinyl-Indole Hybrid ()

The compound N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide incorporates a pyridazine ring.

- Functional Impact :

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the indole-pyrrolidine-acetamide scaffold in this compound?

- The synthesis typically involves multi-step routes:

Indole Core Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to generate the indole moiety .

Pyrrolidine-Ethyl Linker : Introduce the pyrrolidine group via nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (40–60°C) .

Acetamide Coupling : React the intermediate with 4-acetamidophenyl using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Key Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: ethyl acetate/hexane) .

Q. How should researchers validate the structural identity and purity of this compound?

- 1H/13C NMR : Confirm the presence of the indole NH (~δ 10–12 ppm), pyrrolidine protons (δ 1.5–3.5 ppm), and acetamide carbonyl (δ ~168–170 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+) with <2 ppm deviation .

- HPLC : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in H₂O) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC₅₀ determination) .

- Solubility/Stability : Perform kinetic solubility (PBS, pH 7.4) and metabolic stability studies in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers caused by assay variability (e.g., cell line heterogeneity) .

- Dose-Response Repetition : Re-test disputed compounds under standardized conditions (e.g., fixed incubation time, serum-free media) .

- Impurity Profiling : Use LC-MS to check if side products (e.g., deacetylated derivatives) contribute to discrepancies .

Q. What computational methods are effective for predicting target interactions and optimizing SAR?

- Molecular Docking : Use AutoDock Vina to model binding to pyrrolidine-sensitive targets (e.g., dopamine receptors) .

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and hydrogen-bond donors to predict activity cliffs .

- MD Simulations : Run 100-ns simulations to assess binding stability with key residues (e.g., ATP-binding pockets in kinases) .

Q. What strategies improve the pharmacokinetic profile without compromising activity?

- Prodrug Design : Modify the acetamide group to ester or carbamate derivatives for enhanced absorption .

- CYP450 Inhibition Screening : Identify metabolic soft spots using human recombinant CYP isoforms (e.g., 3A4, 2D6) .

- Co-crystallization : Solve X-ray structures with serum albumin to guide PEGylation or liposomal encapsulation .

Comparative and Mechanistic Questions

Q. How does this compound compare to N-(4-fluorophenyl)-2-oxo-thienopyrimidine derivatives in terms of potency and selectivity?

- Activity : The indole-pyrrolidine core may enhance kinase selectivity over thienopyrimidine analogs (e.g., 10-fold lower IC₅₀ against JAK2) .

- Selectivity : Fluorophenyl derivatives often show higher off-target binding (e.g., serotonin receptors) due to increased lipophilicity .

- Data Reference : See PubChem datasets for IC₅₀ comparisons (CID 1207013-22-6 vs. 877653-77-5) .

Q. What experimental controls are critical when assessing its mechanism of action in cellular models?

- Negative Controls : Use scrambled siRNA or inactive enantiomers to rule out nonspecific effects .

- Pathway Inhibition : Co-treat with known inhibitors (e.g., imatinib for kinases) to confirm target engagement .

- ROS Scavengers : Include N-acetylcysteine to differentiate apoptotic vs. oxidative stress-mediated cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.